molecular formula C37H66O5 B1256065 DG(16:0/18:3(6Z,9Z,12Z)/0:0)

DG(16:0/18:3(6Z,9Z,12Z)/0:0)

Cat. No. B1256065
M. Wt: 590.9 g/mol
InChI Key: YFBCIDURFTWKDQ-OGFNIKLTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DG(16:0/18:3(6Z, 9Z, 12Z)/0:0), also known as diacylglycerol(34:3) or DAG(16:0/18:3), belongs to the class of organic compounds known as lineolic acids and derivatives. These are derivatives of lineolic acid. Lineolic acid is a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions. DG(16:0/18:3(6Z, 9Z, 12Z)/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(16:0/18:3(6Z, 9Z, 12Z)/0:0) has been found throughout all human tissues, and has also been detected in multiple biofluids, such as blood and urine. Within the cell, DG(16:0/18:3(6Z, 9Z, 12Z)/0:0) is primarily located in the membrane (predicted from logP) and cytoplasm. DG(16:0/18:3(6Z, 9Z, 12Z)/0:0) participates in a number of enzymatic reactions. In particular, DG(16:0/18:3(6Z, 9Z, 12Z)/0:0) can be biosynthesized from PA(16:0/18:3(6Z, 9Z, 12Z)) through the action of the enzyme phosphatidate phosphatase. Furthermore, DG(16:0/18:3(6Z, 9Z, 12Z)/0:0) and myristoleoyl-CoA can be converted into TG(16:0/18:3(6Z, 9Z, 12Z)/14:1(9Z)) through its interaction with the enzyme diacylglycerol O-acyltransferase. Furthermore, DG(16:0/18:3(6Z, 9Z, 12Z)/0:0) can be biosynthesized from PA(16:0/18:3(6Z, 9Z, 12Z));  which is catalyzed by the enzyme phosphatidate phosphatase. Furthermore, DG(16:0/18:3(6Z, 9Z, 12Z)/0:0) and palmityl-CoA can be converted into TG(16:0/18:3(6Z, 9Z, 12Z)/16:0);  which is mediated by the enzyme diacylglycerol O-acyltransferase. Furthermore, DG(16:0/18:3(6Z, 9Z, 12Z)/0:0) can be biosynthesized from PA(16:0/18:3(6Z, 9Z, 12Z)) through the action of the enzyme phosphatidate phosphatase. Finally, DG(16:0/18:3(6Z, 9Z, 12Z)/0:0) and palmitoleyl-CoA can be converted into TG(16:0/18:3(6Z, 9Z, 12Z)/16:1(9Z));  which is mediated by the enzyme diacylglycerol O-acyltransferase. In humans, DG(16:0/18:3(6Z, 9Z, 12Z)/0:0) is involved in phosphatidylcholine biosynthesis PC(16:0/18:3(6Z, 9Z, 12Z)) pathway and phosphatidylethanolamine biosynthesis pe(16:0/18:3(6Z, 9Z, 12Z)) pathway. DG(16:0/18:3(6Z, 9Z, 12Z)/0:0) is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:0/18:3(6Z, 9Z, 12Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/18:3(6Z, 9Z, 12Z)/18:4(6Z, 9Z, 12Z, 15Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/18:3(6Z, 9Z, 12Z)/18:0) pathway, and de novo triacylglycerol biosynthesis TG(16:0/18:3(6Z, 9Z, 12Z)/16:0) pathway.
DG(16:0/18:3(6Z,9Z,12Z)/0:0) is a diglyceride.

Scientific Research Applications

Isotopic Ratio Measurements in Atmospheric Research

The D/H and 18O/16O ratios in atmospheric water vapor offer rich insights into the hydrological cycle and gas exchange processes between terrestrial vegetation and the atmosphere. Advanced techniques like tunable diode laser absorption spectrometry enable simultaneous measurements of these isotopic ratios, enhancing our understanding of atmospheric dynamics (Wen et al., 2008).

Diesel Electric Generator Emissions Prediction

Research on diesel electric generators (DG) focuses on predicting the emission levels of CO2, a significant greenhouse gas. Artificial neural network (ANN) models have been developed to forecast CO2 emissions, flue gas temperature, and overall efficiency, contributing to more effective DG operations and reduced environmental impact (Ganesan et al., 2015).

Self-Diffusion Coefficients in Molecular Liquids

In the field of molecular liquid physics, pulsed magnetic field gradient NMR is employed to determine self-diffusion coefficients. This method, calibrated against known values, allows for the precise measurement of water's self-diffusion coefficients at various temperatures, contributing to our understanding of molecular behavior in liquids (Holz et al., 2000).

Testing Non-Newtonian Gravity

Experimental setups involving dynamic gravity field generators (DFG) and interferometric sensors offer a pathway to test potential violations of Newton's 1/r² law. This research can significantly expand our understanding of gravitational physics and test theoretical limits beyond current experimental capacities (Raffai et al., 2011).

Distributed Generation Technologies

The concept of distributed generation (DG) in electric power systems is revolutionizing how power is generated and distributed. DG technologies, ranging from kW to MW sizes, allow for more efficient power generation and distribution, potentially transforming the traditional centralized power generation model (El-Khattam & Salama, 2004).

Diacylglycerol Kinase Research

In cellular biology, diacylglycerol kinase (DGK) plays a crucial role in phosphorylating diacylglycerol (DG) to produce phosphatidic acid (PA). Understanding the variety of DG/PA molecular species and their sources contributes to our knowledge of physiological and pathological events, including cancer and diabetes (Sakane et al., 2017).

Cloud Augmentation in Scientific Workflows

In biomedical research, scientific workflows benefit from cloud-augmented Desktop Grids (DG). This technology enables more efficient handling of data-intensive stages in molecular docking simulations, improving overall computational performance in drug discovery research (Reynolds et al., 2011).

properties

Molecular Formula

C37H66O5

Molecular Weight

590.9 g/mol

IUPAC Name

[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (6Z,9Z,12Z)-octadeca-6,9,12-trienoate

InChI

InChI=1S/C37H66O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,22,24,35,38H,3-10,12,14-16,19-21,23,25-34H2,1-2H3/b13-11-,18-17-,24-22-/t35-/m0/s1

InChI Key

YFBCIDURFTWKDQ-OGFNIKLTSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCC/C=C\C/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCC=CCC=CCC=CCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DG(16:0/18:3(6Z,9Z,12Z)/0:0)
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
DG(16:0/18:3(6Z,9Z,12Z)/0:0)
Reactant of Route 3
Reactant of Route 3
DG(16:0/18:3(6Z,9Z,12Z)/0:0)
Reactant of Route 4
Reactant of Route 4
DG(16:0/18:3(6Z,9Z,12Z)/0:0)
Reactant of Route 5
Reactant of Route 5
DG(16:0/18:3(6Z,9Z,12Z)/0:0)
Reactant of Route 6
Reactant of Route 6
DG(16:0/18:3(6Z,9Z,12Z)/0:0)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.